Product packaging for 3-Amino-4-pyridone(Cat. No.:)

3-Amino-4-pyridone

Cat. No.: B15134873
M. Wt: 110.11 g/mol
InChI Key: MMVPJMDOIAXCNM-UHFFFAOYSA-N
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Description

3-Amino-4-pyridone (C₅H₆N₂O) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and a ketone group at position 4. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The closest analog mentioned is 3-Amino-2-pyridone (CAS: 33630-99-8), a positional isomer with the ketone at position 2 instead of 4 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B15134873 3-Amino-4-pyridone

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

3-amino-3H-pyridin-4-one

InChI

InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-4H,6H2

InChI Key

MMVPJMDOIAXCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(C1=O)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-pyridone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-pyridone and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes pyridine derivatives with functional groups at analogous positions.

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituent Positions Functional Groups CAS Number Source Page
3-Amino-2-pyridone 3 (amino), 2 (ketone) -NH₂, -C=O 33630-99-8
4-Chloro-5-methoxypyridin-3-amine 3 (amino), 4 (Cl), 5 (OMe) -NH₂, -Cl, -OCH₃ Not provided
3-Iodo-4-methoxypyridine 3 (I), 4 (OMe) -I, -OCH₃ Not provided

Key Observations:

4-Chloro-5-methoxypyridin-3-amine demonstrates how electron-withdrawing (Cl) and electron-donating (OMe) groups at adjacent positions influence the reactivity of the amino group .

Steric and Electronic Modulation :

  • The iodine atom in 3-Iodo-4-methoxypyridine introduces steric bulk and polarizability, which could hinder electrophilic substitution reactions compared to smaller substituents like -NH₂ or -Cl .

Synthetic Utility: While 3-Amino-2-pyridone is cataloged as a reagent, the absence of 3-Amino-4-pyridone in the evidence suggests it may be less commercially accessible or require custom synthesis (e.g., intermediates like HR460380 in ) .

Research Implications and Limitations

Data Gaps: The lack of direct references to this compound highlights a critical gap in the provided evidence. Comparative inferences rely on positional isomers (e.g., 3-Amino-2-pyridone) or compounds with partial structural overlap (e.g., 4-Chloro-5-methoxypyridin-3-amine).

Q & A

Q. How can researchers reconcile discrepancies in reported biological activities of this compound analogs?

  • Methodology :
  • Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Replicate key experiments with standardized protocols (, A.14).
  • Use meta-analysis to identify trends (e.g., trifluoromethyl groups enhancing bioactivity in vs. ) .

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